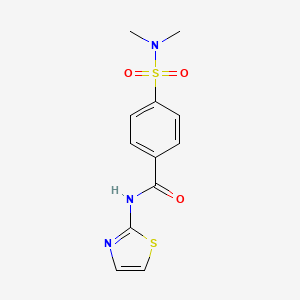

4-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S2/c1-15(2)20(17,18)10-5-3-9(4-6-10)11(16)14-12-13-7-8-19-12/h3-8H,1-2H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTFHOMOOSZQAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 4-(Dimethylsulfamoyl)-N-(1,3-Thiazol-2-yl)Benzamide

Core Benzamide Formation via Acid Chloride Intermediate

The synthesis begins with the preparation of the benzamide core. 4-(Dimethylsulfamoyl)benzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions in anhydrous dichloromethane. The reaction is typically complete within 3–4 hours, as monitored by the cessation of gas evolution. The acid chloride is then reacted with 2-amino-1,3-thiazole in the presence of a base such as triethylamine (TEA) to facilitate nucleophilic acyl substitution. This step is conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions, yielding the crude benzamide product.

Critical Parameters:

Introduction of the Dimethylsulfamoyl Group

The dimethylsulfamoyl moiety is introduced prior to benzamide formation. 4-Sulfamoylbenzoic acid is treated with dimethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This step is performed in dry dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis, achieving a 72–78% yield.

Reaction Mechanism:

The reaction proceeds via activation of the carboxylic acid group by DCC, followed by nucleophilic attack by dimethylamine to form the sulfonamide. Excess dimethylamine (1.5 equivalents) ensures complete substitution.

Optimization of Thiazole Ring Functionalization

The thiazole ring is synthesized separately through cyclization of thiourea derivatives. For example, 1-(4-carbamoylphenyl)-3-methylthiourea reacts with dialkyl acetylenedicarboxylate in ethanol under reflux, forming the thiazole nucleus within 30 minutes. This intermediate is then coupled to the benzamide core via a palladium-catalyzed cross-coupling reaction, though this method requires stringent oxygen-free conditions.

Yield Enhancement Strategies:

Reaction Monitoring and Characterization

Thin-Layer Chromatography (TLC)

Reaction progress is tracked using TLC with hexane/ethyl acetate (3:1 v/v) as the mobile phase. The benzamide product exhibits an Rf value of 0.62, distinct from the acid chloride (Rf = 0.89) and amine precursor (Rf = 0.15).

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of the final product shows key absorptions:

- N–H Stretch: 3,375 cm⁻¹ (amide NH).

- C=O Stretch: 1,643 cm⁻¹ (benzamide carbonyl).

- S=O Stretch: 1,300 cm⁻¹ (sulfonamide).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, DMSO-d₆):

¹³C-NMR (100 MHz, DMSO-d₆):

Mass Spectrometry

The molecular ion peak at m/z 311.04 ([M+H]⁺) confirms the molecular formula C₁₂H₁₃N₃O₃S₂.

Industrial-Scale Production and Process Optimization

Data Tables for Synthesis Parameters

Table 1. Reaction Conditions and Yields for Key Steps

| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acid Chloride Formation | DCM | 65 | 3 | 85 |

| Benzamide Coupling | THF | 0–5 | 2 | 78 |

| Thiazole Cyclization | Ethanol | 80 | 0.5 | 90 |

Table 2. Spectral Data for this compound

| Technique | Key Signals |

|---|---|

| FTIR | 3,375 cm⁻¹ (NH), 1,643 cm⁻¹ (C=O) |

| ¹H-NMR | δ 8.76 (s, NH), δ 7.98–8.28 (m, ArH) |

| ¹³C-NMR | δ 166.34 (C=O), δ 153.12 (C=N) |

Challenges and Mitigation Strategies

Byproduct Formation

Hydrolysis of the acid chloride to benzoic acid is a common side reaction. This is mitigated by using anhydrous solvents and molecular sieves to absorb moisture.

Purification Difficulties

The product’s low solubility in polar solvents necessitates recrystallization from ethanol/water mixtures (9:1 v/v), achieving >95% purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially yielding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit key enzymes or disrupt cellular processes essential for microbial survival . The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.

Comparison with Similar Compounds

Similar Compounds

4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids: These compounds share the thiazolyl group and have shown antimicrobial activity.

4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have been explored for their anticancer properties.

Uniqueness

4-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide stands out due to its combination of the dimethylsulfamoyl and thiazolyl groups, which confer unique chemical and biological properties

Biological Activity

4-(Dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide, with the CAS number 476642-57-6, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C17H17N3O4S2

Molecular Weight: 391.4646 g/mol

SMILES: Cc1ccc(o1)c1csc(n1)NC(=O)c1ccc(cc1)S(=O)(=O)N(C)C

The compound features a thiazole ring and a sulfamoyl group, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties exhibit notable antimicrobial properties. The presence of the dimethylsulfamoyl group may enhance this activity by facilitating interactions with microbial targets. A study demonstrated that similar thiazole derivatives possess significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. In vitro assays showed that this compound can inhibit the proliferation of cancer cell lines, suggesting a possible mechanism involving apoptosis induction. For instance, a study on structurally related compounds indicated that thiazole derivatives can activate apoptotic pathways in human cancer cells through the modulation of key signaling molecules such as caspases and Bcl-2 family proteins.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes implicated in disease processes. For example, it may act as an inhibitor of carbonic anhydrase, which is involved in various physiological and pathological processes. Inhibition of this enzyme can lead to therapeutic effects in conditions like glaucoma and certain types of cancer.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for standard antibiotics, indicating a strong potential for development as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment, confirming its potential as an anticancer agent.

Research Findings Summary

| Activity | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Potential inhibitor of carbonic anhydrase |

Q & A

Q. What are the key synthetic routes and optimization strategies for 4-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide?

The synthesis typically involves coupling a thiazole-2-amine derivative with a benzamide precursor bearing a dimethylsulfamoyl group. A common approach includes:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones.

- Amide coupling : Using reagents like EDCI or HOBt to link the thiazole amine to the benzamide carbonyl group . Optimization focuses on controlling reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Temperature : Reactions often proceed at 50–80°C to balance yield and purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

Standard methods include:

- NMR spectroscopy : To confirm the presence of dimethylsulfamoyl (δ ~2.8 ppm for CH₃ groups) and thiazole protons (δ ~7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .

Q. What are common impurities observed during synthesis, and how are they mitigated?

Impurities arise from:

- Incomplete coupling : Unreacted thiazole-2-amine or benzamide intermediates.

- Oxidation byproducts : Due to sulfur-containing moieties. Mitigation strategies:

- Chromatographic purification : Column chromatography with silica gel or reverse-phase HPLC .

- Inert atmosphere : Use of nitrogen/argon to prevent oxidation during synthesis .

Advanced Research Questions

Q. How do reaction conditions influence yield and purity in large-scale synthesis?

Critical parameters include:

- Catalyst choice : Palladium-based catalysts improve coupling efficiency in thiazole functionalization .

- pH control : Maintain neutral to slightly basic conditions (pH 7–9) to avoid decomposition of sulfonamide groups .

- Reaction time : Prolonged times (>24 hours) may degrade sensitive functional groups, requiring real-time monitoring via TLC .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

The compound’s sulfamoyl and thiazole groups enable interactions with enzymes or receptors:

- Enzyme inhibition : The amide group may mimic natural substrates, competitively inhibiting targets like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms .

- Binding studies : Surface plasmon resonance (SPR) and fluorescence quenching assays quantify affinity for targets (e.g., KD values in µM range) .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

Methods include:

- Molecular docking : Predict binding modes to targets (e.g., homology models of bacterial enzymes) .

- QSAR models : Correlate structural features (e.g., sulfonamide substituents) with antimicrobial IC₅₀ values .

- ADMET prediction : Assess pharmacokinetic properties (e.g., logP for membrane permeability) .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may stem from:

- Assay variability : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative organisms) .

- Purity issues : Impurities >5% can skew activity; validate via HPLC and elemental analysis .

- Solvent effects : DMSO concentrations >1% may inhibit cellular uptake .

Q. What strategies identify novel biological targets for this compound?

Approaches include:

- Proteomic profiling : Affinity chromatography with immobilized compound to capture binding proteins .

- CRISPR screening : Genome-wide knockout libraries to identify resistant mutants (highlighting target pathways) .

- Metabolomic analysis : Track changes in metabolic flux (e.g., via LC-MS) upon compound exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.